2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide
Description
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSGPHHNBSMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
The synthesis begins with the preparation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a key intermediate. This is achieved by reacting 4-chlorophenylhydrazine with ethyl cyanoacetate under acidic conditions to form the pyrazole ring. Partial hydrolysis using alcoholic NaOH converts the nitrile group to a carboxamide.
Reaction Conditions :
Cyclization to Pyrazolo[3,4-d]pyrimidine-4,6-dione
The carboxamide intermediate undergoes cyclization with urea at elevated temperatures (180–200°C) to form 1-(4-chlorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.
Reaction Conditions :
Chlorination to 4,6-Dichloropyrazolo[3,4-d]pyrimidine
Chlorination of the dione derivative using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine atoms at positions 4 and 6, yielding 4,6-dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Reaction Conditions :
Optimization and Scalability
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like triethylamine neutralize HCl byproducts.
Temperature Control
Maintaining temperatures below 80°C prevents decomposition of the thiol reagent.
Analytical Characterization
Spectroscopic Data
| Property | Observations | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.23 (s, 1H, H-3), 3.17 (s, 3H, N-CH₃) | |
| IR (cm⁻¹) | 3280 (N-H), 1665 (C=O), 1540 (C=N) | |
| Mass (ESI-TOF) | m/z 404.05 [M+H]⁺ |
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrazole formation | 75 | 95 |
| Cyclization | 68 | 97 |
| Chlorination | 48 | 92 |
| Thiol substitution | 58 | 98 |
Alternative Synthetic Routes
Direct Cyclization with Malononitrile
An alternative approach involves reacting 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with malononitrile in ethanol under reflux to form the pyrimidine ring directly.
Reaction Conditions :
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl group and a sulfanyl substituent. Its molecular formula is C12H13ClN4OS, with a molecular weight of approximately 286.78 g/mol. The presence of the sulfanyl group is significant as it enhances the compound's reactivity and biological activity.
Pharmacological Applications
-
Inhibition of Protein Kinases
- The compound acts as an ATP-competitive inhibitor of Src family protein tyrosine kinases (PTKs), which are critical in various signaling pathways involved in cell proliferation and differentiation. This inhibition may have implications in cancer therapy, particularly in tumors where Src kinases are overexpressed or activated .
-
Anti-inflammatory Properties
- Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit microglial activation and reduce nitric oxide production in inflammatory models, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .
- Neuroprotective Effects
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system and are also studied for their anticancer properties.
Uniqueness
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is unique due to the presence of the sulfanyl and N-methylacetamide groups, which can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is a novel derivative in the pyrazolo[3,4-d]pyrimidine family, notable for its potential biological activities. This article reviews its biological effects, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a sulfanyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of key cellular pathways associated with cell proliferation and survival.
Key Findings:
- Cytotoxicity : The compound has demonstrated cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle regulation .
The biological activity of this compound is attributed to several mechanisms:
- CDK Inhibition : By binding to CDK2, the compound disrupts the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest.
- Induction of Apoptosis : Studies have shown that treatment with this compound results in increased apoptosis in cancer cells, characterized by upregulation of pro-apoptotic factors such as caspases .
- Anti-inflammatory Effects : Preliminary data suggest that it may also exert anti-inflammatory effects by modulating pathways involved in inflammatory responses .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | CDK2 Inhibition |
| HCT-116 | 12.5 | Apoptosis Induction |
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | 0.5 | Competitive |
| Acetylcholinesterase (AChE) | 0.8 | Non-competitive |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Another investigation revealed that this compound could effectively inhibit CDK2 activity in vitro, suggesting its potential as an anticancer agent targeting cell cycle dysregulation .
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of precursors like 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine intermediates with thioacetamide derivatives. Key steps include:
- Nucleophilic substitution at the pyrimidine ring’s sulfur position using α-chloroacetamides (e.g., 2-chloro-N-methylacetamide) under basic conditions (triethylamine or NaH) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol or THF may reduce side reactions .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclization | 5-amino-1H-pyrazole-4-carboxamide, 4-chlorobenzoyl chloride, triethylamine | 60-75% | |
| Thioether formation | NaH, DMF, 80°C | 55-70% |
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and sulfanyl-acetamide side chain (δ 3.2–3.5 ppm for N-methyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 403.05) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating regiochemistry (e.g., C-S bond distance ~1.81 Å) .
Q. How is the compound’s biological activity initially screened, and what are common targets?
Answer:
- In vitro assays : Enzymatic inhibition (e.g., kinases, phosphodiesterases) via fluorescence-based or radiometric assays .
- Cellular models : Antiproliferative activity in cancer cell lines (e.g., IC50 values in µM range) .
- Target prediction : Computational docking to ATP-binding pockets (e.g., EGFR kinase) due to pyrazolo[3,4-d]pyrimidine’s adenine mimicry .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-chlorophenyl vs. fluorophenyl) impact target selectivity and potency?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic pockets in kinases. For example:
- Methodological approach : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl | EGFR: 120 ± 15 | 12.5 |
| 4-F | EGFR: 95 ± 10 | 8.2 |
| 3-CF3 | VEGFR2: 65 ± 8 | 5.1 |
Q. How can computational methods (e.g., QM/MM) resolve contradictions in reaction mechanisms or binding modes?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states for sulfanyl group transfer, identifying rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding to reconcile crystallographic vs. enzymatic data (e.g., flexible loop regions in kinases) .
- Case Study : Discrepancies in IC50 values between enzymatic and cellular assays may arise from off-target effects, resolved via proteome-wide affinity profiling .
Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?
Answer:
- Catalytic systems : Use Cu(I) catalysts to accelerate sulfur-nucleophile coupling (yield improvement: 20–30%) .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc-protected amines) to prevent side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields .
Q. How are data contradictions in biological assays addressed (e.g., divergent IC50 values across studies)?
Answer:
- Standardization : Adhere to NIH/EMA guidelines for assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers and consensus values .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
